Cas no 98519-65-4 (4-Bromo-7-chloroquinoline)
4-Bromo-7-chloroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-7-chloroquinoline
- Quinoline,4-bromo-7-chloro-
- 4-bromo-7-chloro-quinoline
- Quinoline, 4-bromo-7-chloro-
- IVPHNMMNLBTDRQ-UHFFFAOYSA-N
- AB42126
- 4-Bromo-7-chloroquinoline, AldrichCPR
- ST2411223
- AB0027933
- W9845
- A858539
- DS-10869
- 98519-65-4
- AKOS009456469
- CS-W005453
- SCHEMBL2186942
- DTXSID00450541
- J-514790
- SY021119
- FT-0731635
- MFCD07700232
- DB-080540
-
- MDL: MFCD07700232
- Inchi: 1S/C9H5BrClN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H
- InChI Key: IVPHNMMNLBTDRQ-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C2C=C(C=CC2=1)Cl
Computed Properties
- Exact Mass: 240.92900
- Monoisotopic Mass: 240.92939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 12.9
Experimental Properties
- Density: 1.673
- PSA: 12.89000
- LogP: 3.65070
4-Bromo-7-chloroquinoline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H318
- Warning Statement: P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-41
- Safety Instruction: 26-39-45
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:Ⅲ
4-Bromo-7-chloroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-7-chloroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YJ149-50mg |
4-Bromo-7-chloroquinoline |
98519-65-4 | 95+% | 50mg |
70.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YJ149-250mg |
4-Bromo-7-chloroquinoline |
98519-65-4 | 95+% | 250mg |
414CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YJ149-1g |
4-Bromo-7-chloroquinoline |
98519-65-4 | 95+% | 1g |
587.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YJ149-5g |
4-Bromo-7-chloroquinoline |
98519-65-4 | 95+% | 5g |
2015.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B849158-1g |
4-Bromo-7-chloroquinoline |
98519-65-4 | 95% | 1g |
872.10 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000238-1G |
4-Bromo-7-chloroquinoline |
98519-65-4 | 1g |
¥4295.04 | 2023-11-10 | ||
| Fluorochem | 076952-1g |
4-Bromo-7-chloroquinoline |
98519-65-4 | 95% | 1g |
£54.00 | 2022-03-01 | |
| Fluorochem | 076952-5g |
4-Bromo-7-chloroquinoline |
98519-65-4 | 95% | 5g |
£213.00 | 2022-03-01 | |
| Fluorochem | 076952-10g |
4-Bromo-7-chloroquinoline |
98519-65-4 | 95% | 10g |
£336.00 | 2022-03-01 | |
| Fluorochem | 076952-25g |
4-Bromo-7-chloroquinoline |
98519-65-4 | 95% | 25g |
£639.00 | 2022-03-01 |
4-Bromo-7-chloroquinoline Suppliers
4-Bromo-7-chloroquinoline Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 4-Bromo-7-chloroquinoline
4-Bromo-7-chloroquinoline: A Comprehensive Overview
The compound with CAS No. 98519-65-4, commonly referred to as 4-Bromo-7-chloroquinoline, is a significant heterocyclic aromatic compound that has garnered attention in various scientific and industrial applications. This compound belongs to the quinoline family, which is widely studied due to its unique chemical properties and potential applications in fields such as pharmaceuticals, agrochemicals, and materials science. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of 4-Bromo-7-chloroquinoline.
4-Bromo-7-chloroquinoline is a derivative of quinoline, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused with a pyridine ring. The substitution of bromine at the 4-position and chlorine at the 7-position introduces distinct electronic and steric effects, making this compound highly versatile. These substituents not only influence the compound's reactivity but also play a crucial role in its solubility and stability under various conditions. Recent studies have highlighted the importance of halogen substitution in modulating the electronic properties of quinoline derivatives, which is pivotal for their application in advanced materials.
The synthesis of 4-Bromo-7-chloroquinoline involves a series of well-established organic reactions. Typically, the process begins with the preparation of quinoline via the Skraup synthesis or other analogous methods. Subsequent halogenation at specific positions is achieved through electrophilic substitution reactions, utilizing bromine and chlorine as electrophiles. The regioselectivity of these reactions is influenced by directing groups already present on the quinoline framework, ensuring precise placement of the halogen atoms. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and enhancing yield.
One of the most promising applications of 4-Bromo-7-chloroquinoline lies in its use as an intermediate in pharmaceutical chemistry. The compound serves as a valuable building block for constructing bioactive molecules with potential therapeutic applications. For instance, derivatives of 4-Bromo-7-chloroquinoline have been explored for their anti-inflammatory, antiviral, and anticancer properties. A study published in 2023 demonstrated that certain analogs exhibit potent inhibitory effects on key enzymes involved in cancer progression, suggesting their potential as leads for drug development.
In addition to pharmaceutical applications, 4-Bromo-7-chloroquinoline has found utility in agrochemicals. Its ability to act as a precursor for herbicides and fungicides has been extensively investigated. Recent research has focused on optimizing the bioavailability and environmental impact of these compounds. For example, researchers have developed formulations that enhance the stability of 4-Bromo-7-chloroquinoline derivatives under field conditions while minimizing their ecological footprint.
The electronic properties of 4-Bromo-7-chloroquinoline also make it an attractive candidate for use in organic electronics. The compound's ability to act as an electron-deficient acceptor material has been leveraged in designing organic photovoltaic (OPV) devices. A groundbreaking study reported in 2023 showcased how incorporating 4-Bromo-7-chloroquinoline into OPV blends significantly improved device efficiency by enhancing charge transport properties. This development underscores its potential role in advancing renewable energy technologies.
From a materials science perspective, 4-Bromo-7-chloroquinoline has been employed as a precursor for synthesizing advanced carbon materials such as graphene oxide derivatives. The halogen substituents facilitate controlled oxidation processes, leading to tailored carbon nanostructures with unique properties. These materials hold promise for applications ranging from energy storage to catalysis.
In conclusion, 4-Bromo-7-chloroquinoline, with CAS No. 98519-65-4, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as an intermediate in pharmaceuticals, agrochemicals, and electronic materials while contributing to cutting-edge research in organic electronics and carbon nanotechnology. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic research and industrial innovation is expected to grow further.
98519-65-4 (4-Bromo-7-chloroquinoline) Related Products
- 62383-20-4(Acridine, 2-bromo-6,9-dichloro-)
- 885519-01-7(6-Bromo-4-chloro-1H-indole)
- 75090-52-7(7-Bromo-4-Chloroquinoline)
- 373384-15-7(3,4-dibromo-7-chloroquinoline)
- 885519-23-3(4-Bromo-6-chloro-1H-indole)
- 65340-70-7(6-Bromo-4-chloroquinoline)
- 927800-40-6(4-Bromo-8-chloroquinoline)
- 1070879-30-9(4-bromo-6-chloro-quinoline)
- 956003-79-5(5-Bromo-8-chloroisoquinoline)
- 1086062-75-0(Benzoic acid, 2-[(3-methylphenyl)methoxy])